molecular formula C₉H₁₃N₃NaO₆P B124936 2',3'-Dideoxycytidine-5'-monophosphate CAS No. 104086-76-2

2',3'-Dideoxycytidine-5'-monophosphate

Cat. No. B124936
M. Wt: 291.2 g/mol
InChI Key: RAJMXAZJKUGYGW-POYBYMJQSA-N
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Description

“2’,3’-Dideoxycytidine-5’-monophosphate” is a small molecule that belongs to the class of organic compounds known as pyrimidones . These are compounds that contain a pyrimidine ring, which bears a ketone. Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions . It is a deoxycytosine nucleotide containing one phosphate group esterified to the deoxyribose moiety in the 2’-,3’- or 5- positions .


Molecular Structure Analysis

The molecular formula of “2’,3’-Dideoxycytidine-5’-monophosphate” is C9H14N3O6P . The average molecular weight is 291.1977 g/mol . The IUPAC name is [ (2 S ,5 R )-5- (4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2’,3’-Dideoxycytidine-5’-monophosphate” include a molecular weight of 291.20 g/mol and a chemical formula of C9H14N3O6P .

Scientific Research Applications

Antiviral Properties and Effects on HIV

2',3'-Dideoxycytidine-5'-monophosphate (ddCMP) is noted for its potent antiviral properties, particularly against the Human Immunodeficiency Virus (HIV). Studies have shown that ddCMP and its derivatives inhibit HIV replication in human cells. For example, in research conducted by Mitsuya et al. (1987), it was found that 2',3'-dideoxyadenosine and 2',3'-dideoxycytidine inhibit retroviral DNA synthesis and mRNA expression in T cells exposed to HIV, providing long-term protection in vitro under conditions of substantial viral excess (Mitsuya et al., 1987). Additionally, Balzarini et al. (1988) reported that cell lines from different species show varying responses to the cytostatic and anti-retrovirus activity of ddCMP, highlighting its dependence on the cell species (Balzarini et al., 1988).

Pharmacological Applications

Research has also explored the pharmacological applications of ddCMP. For instance, a study by Zhernosek et al. (2006) discussed the synthesis of conjugates of 2',3'-dideoxycytidine-5'-monophosphate with α-amino acids, aimed at studying their pharmacological properties and preparing new medicinal preparations based on them (Zhernosek et al., 2006). This indicates the potential for ddCMP in developing novel therapeutic agents.

Bioreactor Applications

Magnani et al. (1989) explored the use of human red blood cells as bioreactors for the release of 2',3'-dideoxycytidine, highlighting a novel approach to drug delivery. They found that encapsulating ddCMP in erythrocytes allowed it to be dephosphorylated and released as ddCyd, potentially useful for HIV treatment (Magnani et al., 1989).

Cellular Metabolism and Toxicity Studies

Studies have also focused on the metabolism and potential toxicity of ddCMP in cells. For example, Rossi et al. (1999) investigated the metabolism, mitochondrial uptake, and toxicity of 2',3'-dideoxycytidine, providing insights into the drug's impact at the cellular level (Rossi et al., 1999). Such research is crucial in understanding the broader implications of ddCMP use in therapeutics.

properties

IUPAC Name

[(2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N3O6P/c10-7-3-4-12(9(13)11-7)8-2-1-6(18-8)5-17-19(14,15)16/h3-4,6,8H,1-2,5H2,(H2,10,11,13)(H2,14,15,16)/t6-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAJMXAZJKUGYGW-POYBYMJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1COP(=O)(O)O)N2C=CC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](O[C@@H]1COP(=O)(O)O)N2C=CC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N3O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30908787
Record name 2′,3′-Dideoxycytidine 5′-monophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30908787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',3'-Dideoxycytidine-5'-monophosphate

CAS RN

104086-76-2
Record name 2′,3′-Dideoxycytidine 5′-monophosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104086-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5'-Cytidine monophosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104086762
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2′,3′-Dideoxycytidine 5′-monophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30908787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5'-CYTIDINE MONOPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9M2W80KR9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2',3'-Dideoxycytidine-5'-monophosphate
Reactant of Route 2
2',3'-Dideoxycytidine-5'-monophosphate
Reactant of Route 3
2',3'-Dideoxycytidine-5'-monophosphate
Reactant of Route 4
2',3'-Dideoxycytidine-5'-monophosphate
Reactant of Route 5
2',3'-Dideoxycytidine-5'-monophosphate
Reactant of Route 6
2',3'-Dideoxycytidine-5'-monophosphate

Citations

For This Compound
43
Citations
J Balzarini, DA Cooney, M Dalal, GJ Kang… - Molecular …, 1987 - Citeseer
The antiretroviral action of 2’, 3’-dideoxycytidine(ddCyd) de-pends on its intracellular conversion to the 5’-tnphosphate me-tabolite ddCTP. The effect of natural pynmidines and …
Number of citations: 105 citeseerx.ist.psu.edu
H Schott, PS Ludwig, A Immelmann… - European journal of …, 1999 - Elsevier
N 4 -Palmitoyl-2',3'-dideoxycytidine-5'-hydrogenphosphonate was condensed with 2',3'-dideoxyinosine (ddI) and 3'-azido-2',3'-dideoxythymidine (AZT) to the amphiphilic heterodimers 2'…
Number of citations: 19 www.sciencedirect.com
AC Skladanowski - Current medicinal chemistry, 2013 - ingentaconnect.com
A variety of anti-proliferative drugs is based on the structure of purine or pyrimidine nucleosides. These compounds, after phosphorylation, act as analogs of natural nucleotides. In vivo …
Number of citations: 13 www.ingentaconnect.com
EV Zhernosek, SV Kvach, LA Eroshevskaya… - Chemistry of natural …, 2006 - Springer
Previously undescribed conjugates of 2′,3′-dideoxyuridine-5′-monophosphate-(L)-methoxytryptophylphosphoramidate (5) and 2′,3′-dideoxycytidine-5′-monophosphate-(L)-…
Number of citations: 2 link.springer.com
A Mas, BM Vázquez-Álvarez, E Domingo… - Journal of molecular …, 2002 - Elsevier
Human immunodeficiency virus type 1 (HIV-1) strains having a dipeptide insertion between codons 69 and 70 of the viral reverse transcriptase (RT) have been observed in isolates from …
Number of citations: 60 www.sciencedirect.com
L Cui, L Locatelli, MY Xie, JP Sommadossi - Journal of Pharmacology and …, 1997 - ASPET
The effects of several anti-human immunodeficiency virus nucleoside analogs were examined on neurite regeneration and mitochondrial DNA (mtDNA) synthesis in nerve growth factor-…
Number of citations: 138 jpet.aspetjournals.org
M Magnani, L Rossi, A Fraternale… - Journal of leukocyte …, 1997 - academic.oup.com
Macrophages are important target cells for human immunodeficiency virus type 1 (HIV-1) infection. We have developed a drug targeting system for the selective delivery of …
Number of citations: 26 academic.oup.com
CKJ Young, JH Wheeler, MM Rahman… - Journal of Biological …, 2021 - ASBMB
Nucleoside reverse transcriptase inhibitors (NRTIs) were the first drugs used to treat human immunodeficiency virus infection, and their use can cause mitochondrial toxicity, including …
Number of citations: 14 www.jbc.org
CI Hong, A Nechaev, AJ Kirisits, R Vig… - Journal of medicinal …, 1996 - ACS Publications
A series of the anti-HIV nucleoside conjugates of ether (1-O-alkyl) and thioether (1-S-alkyl) lipids linked by a pyrophosphate diester bond has been synthesized as micelle-forming …
Number of citations: 39 pubs.acs.org
K Gießler, H Griesser, D Göhringer, T Sabirov… - 2010 - Wiley Online Library
… to be employed in chemical primer extension assays (compound 22) was synthesized starting from N-benzoyl-protected 3′-amino-2′3′-dideoxycytidine-5′-monophosphate14 17 (…

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